(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol. This compound is a derivative of piperidine, featuring a cyclohexyl group attached to the fifth carbon of the piperidine ring and a carboxylic acid group at the second carbon. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine and cyclohexanone are commonly used as starting materials.
Reaction Steps:
Formation of Piperidine Derivative: Piperidine is reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form (2S,5R)-5-cyclohexylpiperidine.
Carboxylation: The resulting piperidine derivative is then carboxylated using reagents like carbon dioxide under pressure in the presence of a base such as triethylamine.
Hydrochloride Formation: The carboxylic acid group is converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is typically produced in batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.
Purification: The crude product is purified using crystallization techniques, followed by recrystallization from suitable solvents to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Piperidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the piperidine ring.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride has various applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or metabolic processes.
Comparison with Similar Compounds
Piperidine Derivatives: Other piperidine derivatives with different substituents on the ring.
Cyclohexyl Compounds: Compounds containing cyclohexyl groups in various positions.
Uniqueness:
The specific stereochemistry (2S,5R) and the presence of the carboxylic acid group make (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride unique compared to other piperidine derivatives.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility in chemical reactions and potential therapeutic uses highlight its importance in ongoing research and development.
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Properties
IUPAC Name |
(2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h9-11,13H,1-8H2,(H,14,15);1H/t10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKSQPFELZPELT-ACMTZBLWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC(NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CC[C@H](NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378490-12-9 |
Source
|
Record name | rac-(2R,5S)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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